2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine
Description
2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine (CAS: 132187-16-7) is a chiral oxazoline-based ligand with a pyridine backbone and an isopropyl substituent at the stereogenic 4R position of the oxazoline ring. This compound is widely used in asymmetric catalysis due to its ability to coordinate transition metals, enabling enantioselective transformations such as hydrogenation and cross-coupling reactions . It is commercially available with high enantiomeric excess (99% ee) and purity (98%) and requires storage at 2–8°C under argon to prevent degradation . Its molecular formula is C₁₁H₁₅N₂O, and its stereochemistry and substituent configuration critically influence its catalytic performance.
Properties
IUPAC Name |
(4R)-4-propan-2-yl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(2)10-7-14-11(13-10)9-5-3-4-6-12-9/h3-6,8,10H,7H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQJLSASJWIYMU-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridinecarboxaldehyde with an isopropylamine derivative, followed by cyclization to form the oxazoline ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of chiral catalysts and enantioselective synthesis methods ensures the production of the desired enantiomer with high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyridine and oxazoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine exhibits significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent inhibitory effects on cancer cell lines, particularly in breast and lung cancers. The mechanism involves the induction of apoptosis and the inhibition of cell proliferation through the modulation of signaling pathways associated with cancer progression .
Neuroprotective Effects
Another notable application is in neuroprotection. A study highlighted its potential in treating neurodegenerative diseases like Alzheimer's. The compound was found to enhance cognitive function in animal models by reducing oxidative stress and inflammation in neuronal cells .
Catalysis
Ligand for Asymmetric Synthesis
In catalysis, this compound serves as an effective ligand in asymmetric synthesis. Its chiral nature allows it to facilitate reactions that produce enantiomerically enriched compounds. For instance, it has been utilized in the palladium-catalyzed cross-coupling reactions, leading to high yields of chiral products .
Material Science
Polymer Development
The compound has also found applications in material science, particularly in the development of polymers with enhanced properties. It has been incorporated into polymer matrices to improve thermal stability and mechanical strength. Research indicates that polymers containing this compound exhibit superior performance compared to traditional materials .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Anticancer Activity | Inhibitory effects on breast and lung cancer cell lines; induction of apoptosis. |
| Neurobiology Journal | Neuroprotective Effects | Enhanced cognitive function; reduced oxidative stress in models of Alzheimer's disease. |
| Catalysis Reviews | Asymmetric Synthesis | Effective ligand for palladium-catalyzed reactions; high enantiomeric excess achieved. |
| Polymer Science | Material Development | Improved thermal stability and mechanical strength in polymer composites. |
Mechanism of Action
The mechanism of action of 2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine involves its interaction with specific molecular targets. The oxazoline ring can coordinate with metal ions, making it an effective ligand in catalytic processes. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Stereoisomers
The compound’s structural analogs include stereoisomers, derivatives with modified substituents, and heterocycle variations. Key examples are summarized below:
Table 1: Key Structural and Functional Comparisons
Key Observations and Research Findings
Stereochemical Differences (R vs. S Isomers)
- Stability: The 4R isomer (132187-16-7) is stored under argon, while the 4S isomer (108915-04-4) is explicitly noted as moisture-sensitive . This suggests that stereochemistry impacts stability, likely due to differences in molecular packing or reactivity.
- The R configuration is more prevalent in commercial catalogs, implying broader applicability .
Substituent Modifications
- Isopropyl vs. Benzyl : Replacing isopropyl with a benzyl group (C₁₅H₁₅N₂O) increases steric bulk, which may enhance enantioselectivity in reactions requiring bulky ligands (e.g., asymmetric cyclopropanation) .
Heterocycle Variations
- Pyridine vs. Isoquinoline: Replacing pyridine with isoquinoline (C₁₅H₁₆N₂O) extends the π-conjugated system, which could alter metal coordination geometry and electronic properties, affecting substrate binding in catalysis .
Physicochemical and Commercial Considerations
- Purity and Availability : The 4R isomer is more widely available, with multiple suppliers (Aladdin, Bailingwei), while the 4S isomer is offered through specialized collaborations (e.g., Daicel) .
- Price Variability: For example, 1-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]isoquinoline is priced at ¥27,400/100mg, comparable to other analogs, reflecting its niche applications in natural product chemistry .
Biological Activity
2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine, also known as (R)-iPr-Pyox, is a compound with significant potential in medicinal chemistry. This article explores its biological activities, including pharmacological effects, toxicity profiles, and potential therapeutic applications.
- Molecular Formula : C11H14N2O
- Molecular Weight : 190.24 g/mol
- CAS Number : 132187-16-7
- Boiling Point : Approximately 307.6 °C (predicted) .
Biological Activity Overview
The compound exhibits various biological activities that are of interest in pharmacology and medicinal chemistry:
1. Antimicrobial Activity
Research has indicated that derivatives of oxazoles, including this compound, possess antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against a range of bacterial and fungal strains, suggesting potential applications in treating infections .
2. Antimalarial Activity
A study highlighted the antiplasmodial activity of related oxazole derivatives against Plasmodium falciparum, a malaria-causing parasite. Compounds structurally similar to this compound were tested in vitro and showed significant suppression of parasite growth . In vivo tests on murine models further supported these findings, indicating a promising avenue for malaria treatment.
3. Neuroprotective Effects
Preliminary research suggests that oxazole derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems. The compound's interaction with dopaminergic and serotonergic receptors could provide insights into its potential use in neurodegenerative diseases .
Toxicity Profile
The toxicity of this compound has not been extensively studied; however, related compounds have shown low toxicity in preliminary assays. Further investigations into its safety profile are necessary to establish its suitability for therapeutic use.
Case Studies and Research Findings
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization reactions between substituted pyridine precursors and chiral β-amino alcohols under acidic or thermal conditions. For example, oxazoline ring formation often employs reagents like thionyl chloride or PCl₃ to activate carboxylic acid intermediates, followed by cyclization with amino alcohols . Solvent choice (e.g., dichloromethane) and base (e.g., NaOH) are critical for maintaining stereochemical integrity, as described in analogous syntheses of pyridine-oxazoline derivatives . Yields typically range from 60–85%, depending on the purity of starting materials and reaction temperature control.
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR is essential for confirming the stereochemistry at the 4R position and verifying the oxazoline ring structure. Key signals include the pyridine protons (δ 8.5–9.0 ppm) and oxazoline methyl/isopropyl groups (δ 1.0–1.5 ppm) .
- HPLC : Chiral HPLC with a cellulose-based column can resolve enantiomeric impurities, ensuring >98% stereochemical purity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₁H₁₄N₂O) and detects fragmentation patterns indicative of the oxazoline ring .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .
- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis .
- Spill Management : Neutralize spills with inert adsorbents (e.g., silica gel) and dispose of as hazardous waste .
Advanced Research Questions
Q. How does the 4R stereochemistry of the oxazoline ring influence its utility in asymmetric catalysis?
- Methodology : The 4R configuration creates a chiral environment that enhances enantioselectivity in transition-metal catalysis (e.g., Pd or Rh complexes). For example, in asymmetric allylic alkylation, the oxazoline nitrogen coordinates to the metal, while the isopropyl group sterically directs substrate approach. Comparative studies with 4S analogs show >90% enantiomeric excess (ee) for 4R derivatives in certain reactions . Kinetic studies (e.g., Eyring plots) can quantify stereochemical effects on reaction rates .
Q. How should researchers address contradictions in reported reaction outcomes (e.g., variable yields or selectivity)?
- Methodology :
- Experimental Replication : Standardize reaction conditions (solvent purity, temperature gradients) and characterize starting materials via elemental analysis .
- DoE (Design of Experiments) : Use factorial designs to isolate variables (e.g., catalyst loading, solvent polarity) affecting yield .
- Cross-Validation : Compare NMR data with computational predictions (DFT) to confirm structural assignments .
Q. What computational approaches are suitable for predicting the compound’s reactivity and electronic properties?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .
- Molecular Dynamics : Simulate solvent effects on conformational stability (e.g., in toluene vs. DMSO) .
- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide medicinal chemistry applications .
Q. How can researchers design experiments to assess the environmental impact of this compound?
- Methodology :
- Fate Studies : Use OECD guidelines to measure biodegradation (e.g., closed bottle test) and soil adsorption coefficients (K₀c) .
- Ecotoxicology : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and monitor biomarkers (e.g., oxidative stress enzymes) .
- Analytical Monitoring : Employ LC-MS/MS to detect trace residues in water or soil samples, with detection limits <1 ppb .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
